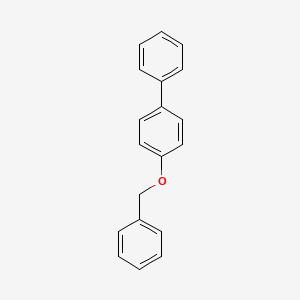

4-Benzyloxy-biphenyl

描述

Role of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry

The biphenyl scaffold, which consists of two phenyl rings linked by a single carbon-carbon bond, is a fundamental and privileged structure in modern organic chemistry. rsc.org For decades, these frameworks have been recognized as essential backbones in a vast array of molecules, including medicinally active compounds, commercially available drugs, and naturally occurring products. rsc.orgresearchgate.net The inherent rigidity and chemical stability of the biphenyl unit make it a desirable component in the design of new functional molecules. rsc.org

Biphenyl derivatives are not only prevalent in pharmaceuticals but also play a crucial role in materials science. They are utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors. rsc.org The versatility of the biphenyl structure is further demonstrated by its presence in various biologically active natural products, including vancomycin. rsc.org The synthesis of functionalized biphenyls is a major focus of research, with methods like the Suzuki-Miyaura cross-coupling reaction being widely employed to create these important carbon-carbon bonds. rsc.orgresearchgate.net The N-biphenyldihydroisoquinolinium scaffold, for instance, has been identified as a novel motif for the selective fluorimetric detection of quadruplex DNA. rsc.org

Significance of Aryl Ether Moieties in Advanced Chemical Synthesis

Aryl ethers, characterized by an oxygen atom connected to an aromatic ring and another alkyl or aryl group, are ubiquitous structural units found in numerous biologically important molecules. iucr.orgacs.org This prevalence makes their synthesis a topic of great importance in organic chemistry. acs.org Many diaryl ethers, a subclass of aryl ethers, are known to exhibit a range of pharmacological properties. iucr.orgiucr.org

The development of efficient and versatile methods for constructing the aryl ether linkage (Ar-O-R) is a continuing area of research. Traditional methods like the Williamson ether synthesis are widely used, but new strategies, including palladium-catalyzed reactions and methods employing diaryliodonium salts, have been developed to accommodate a broader range of functional groups and reaction conditions. acs.orgrsc.orgresearchgate.net The deliberate incorporation of aryl ether moieties is a key strategy in medicinal chemistry and materials science to fine-tune properties such as solubility, metabolic stability, and conformational preferences. najah.edu For example, the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been developed as a route to unique and highly functionalized compounds. beilstein-journals.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenyl-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCLAPRSZLWPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389208 | |

| Record name | 4-Benzyloxy-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84954-30-3 | |

| Record name | 4-Benzyloxy-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy Biphenyl and Its Analogs

Etherification Approaches

Etherification, the formation of an ether bond, is a cornerstone in the synthesis of 4-benzyloxy-biphenyl. This is typically achieved by reacting 4-phenylphenol (B51918) with a benzyl (B1604629) halide.

Williamson Ether Synthesis and its Variants

The Williamson ether synthesis is a classical and widely used method for preparing ethers. In the context of this compound synthesis, this reaction involves the deprotonation of 4-phenylphenol with a base, such as potassium hydroxide, to form the corresponding phenoxide ion. This nucleophilic phenoxide then reacts with benzyl chloride in an SN2 reaction to yield this compound. bartleby.comchegg.com The reaction is typically carried out in a suitable solvent like ethanol. bartleby.comchegg.com

The efficiency of the Williamson ether synthesis can be influenced by the choice of reactants. For the synthesis of unsymmetrical ethers, there are often two possible combinations of reactants. To favor the desired SN2 pathway and minimize side reactions like E2 elimination, it is preferable to use a primary alkyl halide, such as benzyl chloride, as the electrophile. libretexts.org

A solvent-free variation of the Williamson ether synthesis has also been reported for the etherification of phenols, offering a more environmentally friendly approach. researchgate.net

Phase-Transfer Catalysis (PTC) Systems

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. researchgate.net This methodology is particularly effective for the synthesis of this compound and its analogs, as it enhances reaction rates and yields under mild conditions. niscair.res.incambridge.orgresearchgate.netmdpi.com The catalyst, often a quaternary ammonium (B1175870) salt, transports the anionic nucleophile (phenoxide) from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. researchgate.netmdpi.comcapes.gov.br

Multi-Site Phase-Transfer Catalysts (MPTC) in Synthesis

To further improve the efficiency of phase-transfer catalysis, multi-site phase-transfer catalysts (MPTCs) have been developed. researchgate.networldwidejournals.com These catalysts possess multiple active sites within a single molecule, leading to increased reactivity and higher reaction rates compared to single-site catalysts. researchgate.net A study on the synthesis of this compound utilized N¹,N²-dibenzyl-N¹,N¹,N²,N²-tetramethylethane-1,2-diaminium dibromide as an MPTC, demonstrating successful synthesis from 4-phenylphenol and benzyl chloride. niscair.res.in MPTCs have been employed in various O-alkylation reactions, showcasing their broad applicability. researchgate.net

Liquid–Liquid–Liquid (L-L-L) Phase-Transfer Catalysis Applications

A specialized form of PTC is the liquid-liquid-liquid (L-L-L) phase-transfer catalysis system. In this setup, the catalyst can form a distinct third liquid phase between the aqueous and organic phases. begellhouse.commdpi.com This catalyst-rich middle phase can lead to significantly higher reaction rates and improved selectivity. begellhouse.com The L-L-L PTC approach has been successfully applied to the etherification of p-hydroxy-biphenyl with benzyl chloride to produce this compound, demonstrating its potential for cleaner and more selective synthesis. begellhouse.com This technique has also been explored for other etherification reactions, such as the dibenzylation of resorcinol. begellhouse.comacs.org

Synergistic Effects of Ultrasound Irradiation in PTC

The combination of phase-transfer catalysis with ultrasound irradiation, known as sonocatalysis, can lead to a synergistic enhancement of reaction rates and yields. niscair.res.inresearchgate.netresearchgate.net Ultrasound (typically 20-100 kHz) promotes the formation of emulsions, increasing the interfacial area between the phases and accelerating mass transfer. niscair.res.iniosrphr.org In the synthesis of this compound, the use of a multi-site phase-transfer catalyst in conjunction with ultrasound (40 kHz, 300W) has been shown to be highly effective. niscair.res.in This combined approach results in higher selectivity, increased yields, reduced reaction times, and avoids the need for high temperatures. niscair.res.in The positive effects of ultrasound have also been documented in the synthesis of other ethers under PTC conditions. researchgate.netiosrphr.org

Cross-Coupling Strategies

Cross-coupling reactions, particularly those catalyzed by palladium, offer a powerful alternative for the synthesis of biphenyl (B1667301) derivatives and the formation of C-O bonds.

The Suzuki-Miyaura cross-coupling is a versatile method for creating carbon-carbon bonds, essential for constructing the biphenyl core structure. nih.govpnas.org This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. nih.govacs.org For instance, substituted 4-bromobenzaldehydes can be coupled with aryl boronic acids to generate biphenyl intermediates. nih.gov Iterative, protecting group-free cross-coupling strategies have been developed to synthesize complex, multiply arylated structures. nih.gov

While the Ullmann condensation has traditionally been used for forming diaryl ethers, it often requires harsh reaction conditions. wikipedia.orgukzn.ac.zabyjus.comorganic-chemistry.org Modern palladium-catalyzed C-O cross-coupling reactions, often referred to as Buchwald-Hartwig etherification, provide a milder and more general alternative. wikipedia.orgimperial.ac.uknih.govorganic-chemistry.org These reactions involve the coupling of an aryl halide with an alcohol or phenol (B47542), catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. imperial.ac.uknih.gov This methodology has significantly expanded the scope of aryl ether synthesis. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile tools for the formation of biaryl linkages. scirp.org These methods are prized for their ability to selectively form C-C bonds, often under mild conditions and with high functional group tolerance. Methodologies such as the Suzuki-Miyaura, Negishi, and Stille couplings are cornerstones in the synthesis of biphenyl scaffolds. researchgate.net The strategic application of these reactions allows for the precise construction of complex aromatic structures from readily available precursors.

Suzuki–Miyaura Cross-Coupling in Biphenyl Synthesis

The Suzuki–Miyaura reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. scirp.orgarabjchem.org This reaction is widely used for synthesizing this compound analogs. For instance, the reaction of a benzyloxy-substituted boronic acid with a brominated aromatic compound in the presence of a palladium catalyst and a base is a common strategy. ajgreenchem.com

A typical procedure involves reacting an aryl halide with an arylboronic acid using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium carbonate (K₂CO₃). ajgreenchem.com The reaction is generally heated to ensure completion. ajgreenchem.com The choice of catalyst, ligand, base, and solvent system is critical and is often optimized to maximize yield and selectivity. beilstein-journals.org

Research has demonstrated the optimization of these conditions for various substrates. For example, in the synthesis of a biphenyl oxazole (B20620) derivative, a Suzuki coupling was employed using a palladium catalyst to react 4-((4-(benzyloxy)phenyl)methoxy)benzaldehyde with a (3-bromophenyl)isoxazole derivative. rsc.org Another study optimized the synthesis of a benzyloxy-biphenyl derivative by screening various bases and catalysts, finding that the combination of Pd(OAc)₂ and K₂CO₃ in DMF at 110 °C provided the highest yield. arabjchem.org

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | 3-benzyloxy-phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane:H₂O | 80 °C | 78% | ajgreenchem.com |

| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ / (R)-MOP | K₃PO₄ | THF | 50 °C | 70% | beilstein-journals.org |

| 2-(benzyloxy)-4-bromobenzaldehyde | 3,4,5-trimethoxy-phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | 110 °C | 72% | arabjchem.org |

Negishi Cross-Coupling for Benzylic Derivatives

The Negishi cross-coupling is another powerful method for forming C-C bonds, which pairs an organozinc reagent with an organic halide or triflate, typically catalyzed by a nickel or palladium complex. rsc.orgwikipedia.org This reaction is particularly noted for its versatility, enabling the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org

The mechanism of the Negishi coupling proceeds through three fundamental steps rsc.org:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) reacts with the organohalide to form a higher oxidation state organometallic intermediate.

Transmetalation: The organic group from the organozinc reagent is transferred to the metal center of the catalyst.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active species.

Nickel-based catalysts, such as Ni(acac)₂/PPh₃, have been shown to be effective for coupling aryl zinc chlorides with haloarenes to produce biphenyl derivatives in good yields. rsc.org Similarly, palladium catalysts like Pd(dba)₂ with ligands such as tris-o-furylphosphine (tfp) can be used. rsc.org The Negishi reaction's broad scope makes it a valuable tool in the synthesis of complex molecules, including those with benzylic and biphenyl structures. rsc.org

Conventional Organic Synthesis Routes

Beyond metal-catalyzed reactions, conventional methods remain relevant for the synthesis of this compound. A primary route is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

Reflux and Recrystallization Techniques

The direct synthesis of 4-(benzyloxy)biphenyl can be achieved by reacting 4-phenylphenol with benzyl chloride. This reaction is typically performed by heating the mixture under reflux in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate to deprotonate the phenol. orgsyn.org The reaction mixture is heated for several hours to ensure completion. orgsyn.org

Following the reaction, a standard workup procedure is employed, which often involves partitioning the mixture between an organic solvent and water. The crude product is then isolated by evaporating the solvent. orgsyn.org Purification is a critical final step, and for solid compounds like this compound, recrystallization is a common and effective technique. The crude solid is dissolved in a hot solvent, such as methanol (B129727) or ethanol, and then allowed to cool slowly, leading to the formation of pure crystals that are collected by filtration. orgsyn.org For example, the synthesis of an analog, 6-benzyloxy-2-nitrotoluene, utilized reflux conditions for 3 hours at 90°C, followed by recrystallization from methanol to afford the product in 90% yield. orgsyn.org

Reaction Conditions Optimization and Yield Enhancement

Maximizing the yield and purity of this compound requires careful optimization of reaction conditions. This involves systematically adjusting parameters such as catalyst, base, solvent, temperature, and reactant concentrations.

For Suzuki-Miyaura couplings, the choice of ligand on the palladium catalyst can significantly impact reactivity and enantioselectivity in asymmetric syntheses. beilstein-journals.org In a study focused on producing biphenyl derivatives, various conditions were tested, revealing that a combination of Pd(OAc)₂ as the catalyst and K₂CO₃ as the base in DMF at 110 °C gave the optimal yield of 72%. arabjchem.org

| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Byproduct (%) |

|---|---|---|---|---|---|

| 1 | NiCl₂(dppp) | 100 | 18 | 100 | 25 |

| 2 | NiCl₂(dppp) + 1 equiv. dppp | 100 | 18 | 100 | 7 |

| 3 | NiCl₂(dppe) | 100 | 18 | 90 | - |

| 4 | NiCl₂(PPh₃)₂ | 100 | 18 | 70 | - |

| 5 | NiCl₂(dppp) | 90 | 18 | 50 | - |

| 6 | NiCl₂(dppp) | 80 | 18 | 0 | - |

Furthermore, innovative techniques can be applied to enhance reaction efficiency. A kinetic study on the synthesis of 4-(benzyloxy)biphenyl from 4-phenylphenol and benzyl chloride employed a multi-site phase-transfer catalyst (MPTC) combined with ultrasonication (40 kHz). This approach led to higher selectivity and yields, shorter reaction times, and milder temperature requirements, effectively avoiding side products. The use of ultrasound provides mechanical energy that improves mixing and mass transfer between the immiscible phases in the reaction.

Crystallographic Investigations

Crystallographic studies, particularly single-crystal X-ray diffraction, have been pivotal in determining the precise solid-state structure of this compound.

Single-crystal X-ray diffraction analysis of this compound reveals that it crystallizes in the monoclinic space group Cc. researchgate.net The asymmetric unit contains one molecule of the compound. researchgate.net The crystal structure solution provides definitive proof of the molecular connectivity and conformation in the solid state.

Key crystallographic data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₁₆O | researchgate.net |

| Molecular Weight | 260.32 g/mol | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | Cc | researchgate.net |

| a (Å) | 31.270 (2) | researchgate.net |

| b (Å) | 5.6720 (4) | researchgate.net |

| c (Å) | 7.8812 (5) | researchgate.net |

| β (°) | 99.271 (3) | researchgate.net |

| Volume (ų) | 1379.58 (16) | researchgate.net |

| Z | 4 | researchgate.net |

A critical aspect of the structure of biphenyl derivatives is the dihedral angle between the two phenyl rings. In this compound, this angle is remarkably small, determined to be 1.54 (13)°. researchgate.netiucr.org This near-coplanarity is a significant structural feature. For comparison, in a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the adjacent rings of the biphenyl group is 26.09 (4)°. iucr.org The torsion angle of the C—O—C—C linkage in the benzyloxy fragment is 174.4 (2)°, indicating a conformation that is close to anti-planar. researchgate.netiucr.org In a similar benzyloxy-containing compound, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, this torsion angle is 179.1 (2)°. nih.gov

The molecule consists of three benzene (B151609) rings, labeled A (C1–C6), B (C7–C12), and C (C14–C19). iucr.org The dihedral angles between these rings are as follows:

A/B: 1.54 (13)° iucr.org

A/C: 61.50 (14)° iucr.org

B/C: 62.80 (14)° iucr.org

The crystal packing of this compound is stabilized by a network of weak intermolecular interactions. researchgate.net Very weak C—H⋯π interactions are the primary forces linking the molecules into a three-dimensional network. researchgate.netiucr.org Five distinct C—H⋯π interactions have been identified in the crystal structure. iucr.org In a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the crystal packing is influenced by H⋯H (39.7%), H⋯C (39.0%), and H⋯O (18.0%) interactions. rri.res.in Similarly, for 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, the most significant contributions to the Hirshfeld surface arise from H⋯H (32.4%) and C⋯H/H⋯C (37.0%) contacts. nih.gov

| Interaction | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |

| C1—H1A···Cg1 | 0.93 | 2.99 | 3.700 (3) | 134 | x, y+1, z+1/2 |

| C4—H4A···Cg1 | 0.93 | 2.97 | 3.700 (3) | 134 | x, y, z-1/2 |

| C8—H8A···Cg2 | 0.93 | 2.96 | 3.687 (3) | 137 | x, y, z-1/2 |

| C11—H11A···Cg2 | 0.93 | 2.93 | 3.650 (3) | 135 | x, y+1, z+1/2 |

| C19—H19A···Cg3 | 0.93 | 2.90 | 3.591 (3) | 133 | x, y+1, z-1/2 |

| Cg1, Cg2, and Cg3 are the centroids of the C1–C6, C7–C12, and C14–C19 benzene rings, respectively. iucr.org |

The intermolecular C—H⋯π interactions result in a three-dimensional supramolecular architecture. researchgate.netiucr.org The packing of the molecules, when viewed along the b-axis, illustrates how these weak interactions organize the molecules in the crystal lattice. researchgate.netiucr.org In more complex derivatives like 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, inversion dimers are formed through O—H⋯O hydrogen bonds, which are then linked by C—H⋯π interactions to form molecular sheets. iucr.orgrri.res.in

Biphenyl derivatives can exhibit a form of stereoisomerism known as atropisomerism, which arises from restricted rotation around the single bond connecting the two aryl rings. inflibnet.ac.inslideshare.net This restricted rotation can lead to axial chirality if the substituents on the rings are appropriate. wikipedia.org For axial chirality to be observed, the rotation around the aryl-aryl bond must be sufficiently hindered, typically by bulky ortho substituents, to allow for the isolation of stable enantiomers. slideshare.netstackexchange.com While this compound itself is not chiral due to the lack of ortho substituents that would create a stable chiral axis, the principles of atropisomerism are fundamental to understanding the conformational behavior of substituted biphenyls. wikipedia.orgstackexchange.com

Elucidation of Crystal Packing Arrangements and Supramolecular Features.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to complement experimental findings and provide deeper insights into the electronic structure and properties of benzyloxy-biphenyl derivatives. For the related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+G(d,p) level were used to optimize the molecular structure. iucr.orgrri.res.inresearchgate.net The calculated bond lengths, angles, and torsion angles showed good agreement with the experimental X-ray diffraction data. rri.res.inresearchgate.net

These computational studies also allow for the calculation of frontier molecular orbitals (HOMO and LUMO), providing an understanding of the molecule's reactivity and electronic properties. iucr.orgrri.res.in For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.3337 eV. rri.res.inresearchgate.net Furthermore, Hirshfeld surface analysis, derived from computational models, helps to quantify the intermolecular interactions within the crystal lattice, corroborating the experimental findings on crystal packing. iucr.orgrri.res.inresearchgate.net The analysis of a similar compound revealed that dispersion energy is the dominant component of the total interaction energy. rri.res.in

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arxiv.org For benzyloxy-biphenyl derivatives, DFT calculations, specifically at the B3LYP/6–311+G(d,p) level, have been employed to determine key structural parameters like bond lengths, bond angles, and dihedral angles. iucr.orgnih.gov

The optimized molecular structure reveals significant conformational details. The biphenyl core typically adopts a non-planar conformation to minimize steric hindrance. In the case of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the two phenyl rings of the biphenyl unit is 26.09°. iucr.org The benzyloxy group also exhibits a specific orientation relative to the biphenyl system. The dihedral angle between the benzyloxy group's aromatic ring and the adjacent ring of the biphenyl moiety is 89.11°, while the torsion angle of the C-O-C-C linkage is approximately -175.9°, indicating a conformation that is nearly anti-planar. iucr.orgiucr.org These DFT-calculated geometric parameters are generally in good agreement with experimental values obtained from X-ray diffraction. researchgate.net

| Parameter | Value (°) |

| Dihedral Angle (Biphenyl Rings) | 26.09 |

| Dihedral Angle (Benzyloxy Ring to Biphenyl Ring 1) | 89.11 |

| Dihedral Angle (Benzyloxy Ring to Biphenyl Ring 2) | 69.93 |

| Torsion Angle (C-O-C-C) | -175.9 |

| Data derived from the study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. iucr.orgiucr.org |

Electronic Structure Analysis (HOMO-LUMO Energy Gap)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. banglajol.info A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. arxiv.org

For the derivative 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations determined the HOMO energy to be -6.0814 eV and the LUMO energy to be -1.7466 eV. researchgate.net This results in a HOMO-LUMO energy gap of 4.3347 eV. researchgate.net Analysis of the orbital distribution shows that the HOMO's electron density is mainly concentrated on the biphenyl rings and to a lesser extent on the oxygen atom of the benzyloxy group. researchgate.net Conversely, the LUMO's electron density is primarily located on the benzoic acid portion of the molecule. researchgate.net

| Orbital/Parameter | Energy (eV) |

| HOMO | -6.0814 |

| LUMO | -1.7466 |

| Energy Gap (ΔE) | 4.3347 |

| Data derived from the study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. researchgate.net |

Molecular Electrostatic Potential Surface (MEPS) Calculations

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. banglajol.info The MEPS map illustrates the electrostatic potential on the electron density surface, using a color spectrum to indicate different charge regions. Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas denote neutral potential.

In studies of benzyloxy-biphenyl derivatives, MEPS analysis helps to identify the molecule's reactive sites. researchgate.net For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the most negative potential is localized around the oxygen atoms, particularly the carboxylic acid group, highlighting them as the primary sites for electrophilic interaction. iucr.orgiucr.org This visualization of charge topography is crucial for understanding how the molecule will interact with other molecules and its environment. mdpi.com

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure. The surface is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal.

| Interaction Type | Contribution (%) |

| H···H | 39.7 |

| H···C / C···H | 39.0 |

| H···O / O···H | 18.0 |

| Data derived from the study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. iucr.orgiucr.orgrri.res.in |

Energy Framework Calculations in Solid State

To further understand the energetics of the crystal packing, energy framework calculations are performed. This method computes the interaction energies between a central molecule and its neighbors within the crystal lattice, distinguishing between different energy components such as electrostatic, polarization, dispersion, and repulsion. iucr.orgresearchgate.net

In the analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the total interaction energy was calculated, with the dispersion energy being the most significant component. iucr.org The calculated energies were: dispersion energy (E_dis) = -201.0 kJ/mol, and electrostatic energy (E_ele) = -145.6 kJ/mol. iucr.orgiucr.org The dominance of the dispersion energy highlights the crucial role of van der Waals forces in the stabilization of the crystal structure, which is consistent with the Hirshfeld surface analysis. nih.govrri.res.in The energy frameworks provide a graphical representation of these interaction energies, often as cylinders connecting molecular centroids, where the thickness of the cylinder corresponds to the strength of the interaction. iucr.org

| Energy Component | Value (kJ/mol) |

| Dispersion (E_dis) | -201.0 |

| Electrostatic (E_ele) | -145.6 |

| Polarization (E_pol) | -47.3 |

| Repulsion (E_rep) | 83.6 |

| Total (E_tot) | -308.0 |

| Data derived from the study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. iucr.org |

Research Findings

Research involving 4-Benzyloxy-biphenyl primarily positions it as an intermediate or building block in the synthesis of more complex molecules. Its availability from chemical suppliers is geared towards research and development, particularly in medicinal and clinical chemistry. endotherm-lsm.com

Studies on structurally related compounds highlight the potential areas of interest for derivatives of this compound. For example, biphenyl (B1667301) carboxylic acid derivatives, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, have been investigated for their crystal structure and potential as anti-resorptive agents for diseases like osteoporosis. iucr.org Furthermore, molecular docking studies have been performed on such derivatives against proteins like the SARS-CoV-2 Omicron variant, indicating interest in their potential pharmacological applications. iucr.org The biphenyl scaffold itself is a known rigid core in many pharmacologically active compounds, including those with anti-cancer and anti-inflammatory properties. iucr.org

The synthesis of various substituted biphenyls, such as 4'-(Benzyloxy)-[1,1'-biphenyl]-3-amine, further illustrates the utility of the core this compound structure in creating libraries of compounds for screening in drug discovery programs. chemsrc.com

Reaction Mechanisms and Kinetic Investigations

Mechanistic Pathways of Etherification Reactions

The primary route for synthesizing 4-benzyloxy-biphenyl is through a Williamson ether synthesis. This reaction involves an alkoxide reacting with a primary alkyl halide. wikipedia.org In the case of this compound, the synthesis is typically achieved by reacting 4-phenylphenol (B51918) with benzyl (B1604629) chloride. niscair.res.in The mechanism is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgjove.com In this process, the alkoxide ion, formed by the deprotonation of 4-phenylphenol, acts as the nucleophile and attacks the electrophilic carbon of benzyl chloride, displacing the chloride leaving group. wikipedia.org For the SN2 reaction to proceed efficiently, a good leaving group, typically a halide, is essential. wikipedia.org

The reaction is often carried out under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between reactants in different phases (e.g., a solid-liquid or liquid-liquid system). niscair.res.inacs.org In a solid-liquid PTC system, the catalyst, often a quaternary ammonium (B1175870) salt, helps to transport the phenoxide anion from the solid or aqueous phase to the organic phase where the benzyl chloride is located. acs.orgijche.com The bond-forming reaction then occurs in the interfacial region or the organic phase. acs.org

The use of ultrasound has been shown to enhance the reaction rate and yield by improving mass transfer between the phases. niscair.res.in

Kinetic Modeling of Synthetic Processes

The kinetics of the synthesis of this compound, particularly under phase-transfer catalysis conditions, have been extensively studied to understand and optimize the reaction.

Application of Pseudo First-Order Kinetic Equations

Kinetic studies on the synthesis of this compound from 4-phenylphenol and benzyl chloride have successfully employed pseudo-first-order kinetic equations to describe the reaction rate. niscair.res.in This approach is valid when one of the reactants, typically 4-phenylphenol, is used in excess, making the reaction rate dependent primarily on the concentration of the limiting reactant, benzyl chloride. ijche.comijche.com The apparent rate constant (kapp) can be determined by monitoring the disappearance of the limiting reactant or the formation of the product over time. ijche.com The application of a pseudo-first-order rate law has been shown to be sufficient to describe the kinetic behavior of the reaction under various conditions, including the use of ultrasound and different phase-transfer catalysts. niscair.res.inresearchgate.net

Determination of Kinetic Parameters and Activation Energies

Kinetic investigations have focused on determining key parameters that influence the rate of synthesis of this compound. These parameters include stirring speed, catalyst concentration, base concentration, and temperature. niscair.res.inijche.com

Studies have shown that the apparent rate constant increases with an increase in temperature, the amount of phase-transfer catalyst, and the concentration of the base. ijche.combcrec.id The activation energy (Ea) for the synthesis of this compound has been calculated from experimental data using the Arrhenius equation. niscair.res.in For instance, in a study utilizing a multi-site phase-transfer catalyst and ultrasonication, the activation energy was determined from the experimental results. niscair.res.in The value of the activation energy provides insight into the temperature sensitivity of the reaction and confirms whether the reaction is kinetically controlled. ijche.com

Table 1: Investigated Kinetic Parameters in Etherification Reactions

| Parameter | Influence on Reaction Rate | Reference |

|---|---|---|

| Stirring Speed | Increased stirring speed generally enhances the reaction rate by improving mass transfer between phases until a certain point where the reaction becomes kinetically controlled. | acs.orgijche.com |

| Catalyst Concentration | The reaction rate typically increases with an increase in the concentration of the phase-transfer catalyst. | niscair.res.inijche.com |

| Base Concentration | A higher concentration of the base (e.g., NaOH or KOH) leads to a faster reaction rate by increasing the concentration of the active phenoxide nucleophile. | ijche.com |

| Temperature | The reaction rate increases with temperature, following the Arrhenius equation. | niscair.res.inijche.com |

| Solvent | The choice of solvent can influence the reaction rate and selectivity. | ijche.com |

| Water Content | In solid-liquid PTC, the amount of water can affect the reaction rate. | researchgate.net |

Regioselectivity and Chemoselectivity in Synthesis

In the synthesis of this compound via the Williamson ether synthesis, regioselectivity is a crucial aspect. The reaction involves the specific O-alkylation of the hydroxyl group of 4-phenylphenol. The use of a base ensures the deprotonation of the phenolic hydroxyl group, making it a potent nucleophile that selectively attacks the benzylic carbon of benzyl chloride.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound synthesis, the primary desired reaction is the etherification. Side reactions, such as C-alkylation of the aromatic rings, are generally not favored under typical Williamson ether synthesis conditions for this specific transformation. The use of phase-transfer catalysis and optimized reaction conditions, including the choice of base and solvent, can further enhance the chemoselectivity towards the desired O-alkylation product. The combination of a phase-transfer catalyst with ultrasonication has been reported to result in better selectivity and higher yields, avoiding the formation of side products. niscair.res.in

Reactions at the Benzylic Position: SN1 and SN2 Considerations

The benzylic position is reactive towards both SN1 and SN2 substitution reactions. masterorganicchemistry.com The choice between these two pathways is influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

In the synthesis of this compound from benzyl chloride, the reaction proceeds via an SN2 mechanism. wikipedia.org This is because benzyl chloride is a primary alkyl halide, which favors the SN2 pathway. organicchemistrytutor.com The backside attack by the phenoxide nucleophile on the benzylic carbon is sterically accessible. masterorganicchemistry.com

However, benzylic substrates can also undergo SN1 reactions due to the stability of the resulting benzylic carbocation, which is stabilized by resonance with the adjacent benzene (B151609) ring. khanacademy.org A tertiary benzylic halide would predominantly react via an SN1 mechanism. youtube.com For primary and secondary benzylic halides, the SN2 reaction is generally favored, especially with a strong nucleophile. youtube.com The conditions for the Williamson ether synthesis of this compound, which typically involve a strong nucleophile (the phenoxide), are conducive to the SN2 mechanism.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Benzyloxy-biphenyl, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. brainly.com

In ¹H NMR spectroscopy, the chemical shifts and splitting patterns of the protons are indicative of their chemical environment. The aromatic protons on the biphenyl (B1667301) and benzyl (B1604629) groups are expected to resonate in the downfield region, typically between 6.5 and 8.0 ppm. brainly.com Specific data obtained in a DMSO-d6 solvent shows the aromatic protons resonating in a multiplet between 7.02 and 7.54 ppm. A key diagnostic signal is the singlet observed for the benzylic methylene (B1212753) (-CH₂) protons, which appears at approximately 5.08 ppm, confirming the presence of the benzyl ether linkage.

¹³C NMR spectroscopy complements the proton data by providing insight into the carbon skeleton. Aromatic carbons generally produce signals in the 120 to 160 ppm range. brainly.com For this compound, distinct signals confirm the presence of the aromatic rings and the benzylic carbon. The carbon of the benzylic methylene group (Ar-O-C H₂) is specifically observed at a chemical shift of 70.14 ppm. The various aromatic carbons, including the carbon atom directly attached to the ether oxygen (Ar-O-CH), produce a series of signals at 115.20, 126.79, 127.55, 128.05, 128.78, 134.08, 137.04, 140.83, and 158.42 ppm.

Table 1: NMR Spectroscopic Data for this compound

| Spectrum | Signal Type | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H NMR | Benzylic Methylene (Ar-CH₂) | 5.08 (s, 2H) |

| ¹H NMR | Aromatic Protons | 7.02-7.54 (m) |

| ¹³C NMR | Benzylic Carbon (Ar-O-CH₂) | 70.14 |

| ¹³C NMR | Aromatic Carbons | 115.20, 126.79, 127.55, 128.05, 128.78, 134.08, 137.04, 140.83 |

| ¹³C NMR | Aromatic Carbon (Ar-O-C H) | 158.42 |

Data recorded in DMSO-d6.

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry is employed to confirm the molecular weight and investigate the fragmentation patterns of this compound. The compound has a molecular formula of C₁₉H₁₆O and a molecular weight of 260.33 g/mol .

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for this type of analysis. acs.orgresearchgate.net In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. For this compound, this would correspond to an m/z (mass-to-charge ratio) of approximately 261.34. Collision-induced dissociation (CID) of the parent ion can provide structural information. A primary fragmentation pathway for compounds containing a benzyloxy group is the cleavage of the C-O bond, leading to the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z 91. acs.orgresearchgate.net This characteristic fragment is a strong indicator of the benzyloxy moiety within the molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The spectrum displays characteristic absorption bands for the aromatic rings and the ether linkage.

Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands typically appear just above 3000 cm⁻¹, often in the 3030-3100 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretching: The methylene (-CH₂) group in the benzyl moiety will show stretching vibrations in the 2850-2960 cm⁻¹ range. libretexts.orgnih.gov

Aromatic C=C Stretching: A series of medium to sharp absorptions are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene (B151609) rings. libretexts.org

C-O-C Ether Stretching: A strong, characteristic absorption band for the aryl-alkyl ether linkage is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. nih.gov

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3030 - 3100 |

| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2960 |

| C=C Stretch | Aromatic | 1450 - 1600 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for determining the purity of synthesized this compound. For many applications, particularly in biological or medicinal chemistry research, a high degree of purity is essential, often requiring levels greater than 95% or 98%. tandfonline.comnih.gov

The method typically involves a reverse-phase column, such as a C18 column, with a mobile phase gradient, commonly a mixture of acetonitrile (B52724) and water. Detection is frequently performed using a UV detector, as the aromatic rings in this compound absorb UV light. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This technique confirms the absence of significant impurities, such as starting materials or by-products from the synthesis. google.com

Research on Derivatives and Analogs of 4 Benzyloxy Biphenyl

Synthesis and Structural Characterization of Substituted 4-Benzyloxy-biphenyl Carboxylic Acids

The synthesis of biphenyl (B1667301) carboxylic acids is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which effectively couples aryl halides with boronic acids. researchgate.netacs.org For instance, the synthesis of 3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid involves the coupling of an appropriately substituted aryl halide with 4-carboxyphenylboronic acid. researchgate.net The benzyloxy group in these molecules enhances lipophilicity, while the carboxylic acid group provides a site for hydrogen bonding and salt formation. researchgate.net

A general approach for synthesizing 4'-substituted biphenyl-4-carboxylic acids involves the Suzuki cross-coupling of a substituted aryl bromide with a boronic acid, followed by saponification if an ester is used. google.com Another method involves the reaction of biphenyl with chloroacetyl chloride, followed by oxidation with potassium permanganate (B83412) to yield 4-biphenylcarboxylic acid. google.com

The synthesis of alkoxy-substituted biphenyl carboxylic acids, such as 4'-pentyloxy-biphenyl-4-carboxylic acid and 4-n-octyloxybiphenyl-4'-carboxylic acid, has been achieved by reacting 4'-hydroxy-biphenyl-4-carboxylic acid with the corresponding alkyl bromide in the presence of a base like potassium hydroxide. google.com The structures of these compounds are typically confirmed using spectroscopic methods like 1H NMR, Mass Spectrometry, and elemental analysis. acs.orggoogle.com

| Compound Name | Molecular Formula | Synthesis Method | Reference |

| 3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | C20H16O3 | Suzuki-Miyaura cross-coupling | researchgate.net |

| 4'-Pentyloxy-biphenyl-4-carboxylic acid | C18H20O3 | Williamson ether synthesis | google.com |

| 4-n-Octyloxybiphenyl-4'-carboxylic acid | C21H26O3 | Williamson ether synthesis | google.com |

| 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | C16H14O2 | Suzuki-Miyaura cross-coupling | acs.org |

Exploration of Benzyloxy-Biphenyl Amines and Related Compounds

The synthesis of amines based on the biphenyl scaffold has been explored for various applications. A range of substituted 4-aminobiphenyls has been synthesized, highlighting the versatility of this structural motif. mdpi.com One specific synthetic route involves the preparation of 4,4'-bis(4-aminophenoxy)biphenyl (B85200) from biphenol and p-nitrochlorobenzene, followed by a reduction step. google.com

More complex derivatives, such as N-benzhydrylpiperidin-4-amine derivatives, have been synthesized through the reductive amination of benzhydrylamine and N-substituted 4-piperidones. libretexts.org Furthermore, a series of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines has been synthesized. byjus.com This multi-step synthesis starts with the benzylation of 4-hydroxybenzonitrile (B152051) derivatives, followed by the reduction of the nitrile group to an amine, and finally, a substitution reaction with a 4-chloroquinoline (B167314) derivative. byjus.com The yields for the final products ranged from 26-48% after purification. byjus.com

| Compound Class | Synthetic Approach | Key Intermediates | Reference |

| Substituted 4-aminobiphenyls | Various methods | Biphenyl precursors | mdpi.com |

| 4,4'-Bis(4-aminophenoxy)biphenyl | Nucleophilic aromatic substitution followed by reduction | 4,4'-Bis(4-nitrophenoxy)biphenyl | google.com |

| N-Benzhydrylpiperidin-4-amine derivatives | Reductive amination | Benzhydrylamine, N-Substituted 4-piperidone | libretexts.org |

| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | Multi-step synthesis involving benzylation, reduction, and nucleophilic substitution | 4-(Benzyloxy)benzonitriles, 4-(Benzyloxy)benzylamines | byjus.com |

Design and Synthesis of Chalcone (B49325) Derivatives with Benzyloxy-Biphenyl Backbones

Chalcones, characterized by an α,β-unsaturated ketone system, are valuable intermediates in the synthesis of various heterocyclic compounds. A series of novel chalcone derivatives has been synthesized via the Claisen-Schmidt condensation of 3-benzyloxy-4-methoxybenzaldehyde (B16803) with various acetophenone (B1666503) derivatives. nih.gov The structures of these compounds were elucidated using 1H NMR, 13C NMR, and elemental analysis, with one structure further confirmed by X-ray crystallography. nih.gov

Another study describes the synthesis of chalcones incorporating a 4-(benzyloxy)phenyl moiety. These syntheses are typically carried out under basic conditions, with the resulting products purified by column chromatography. The design of chalcone derivatives often involves the hybridization of different pharmacophores to create molecules with enhanced properties. For example, chalcone derivatives have been designed based on the structure of xanthohumol (B1683332) analogues.

| Chalcone Starting Material 1 | Chalcone Starting Material 2 | Condensation Type | Reference |

| 3-Benzyloxy-4-methoxybenzaldehyde | Acetophenone derivatives | Claisen-Schmidt | nih.gov |

| 4-(Benzyloxy)benzaldehyde (B125253) | 2,5-Dimethylfuran-3-yl-ethanone | Base-catalyzed | |

| 4-Hydroxybenzaldehyde (benzylated in situ) | 4-Substituted benzophenones | Base-catalyzed |

Synthesis and Structural Diversification of Biphenylaminoquinoline Derivatives with Benzyloxy Substituents

Research into biphenylaminoquinoline derivatives has yielded compounds with promising biological activities. A study focused on the design and synthesis of a series of these derivatives with benzyloxy substituents. The biphenyl scaffold is recognized as a privileged structure in drug development, and its combination with the quinoline (B57606) core has led to novel molecular architectures. These syntheses allow for diversification of the substituents on the benzyloxy group at either the meta or para position of the biphenyl ring.

Investigation of 4-(4-(Benzyloxy)phenyl)-3,4-Dihydropyrimidin-2(1H)-one Derivatives for Molecular Interactions

A series of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives were designed and synthesized to investigate their molecular interactions. The synthesis of these compounds is typically achieved through a Biginelli-like reaction, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. In this specific case, 4-(benzyloxy)benzaldehyde is a key starting material. A total of 27 derivatives were synthesized and characterized. Molecular docking studies were employed to understand the structure-activity relationship and binding mode of these compounds with their target.

| Derivative Class | Key Starting Materials | Reaction Type | Investigated for | Reference |

| 4-(4-(Benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones | 4-(Benzyloxy)benzaldehyde, β-ketoester, Urea/Thiourea | Biginelli reaction | RORc inverse agonism |

Lanthanide Complexes Incorporating Biphenyl-Alkylated-4-Pyridone Ligands

Research has been conducted on the synthesis and properties of lanthanide complexes with N-biphenyl-alkylated-4-pyridone ligands. These organic ligands, which feature a biphenyl group connected to a 4-pyridone ring via a flexible alkyl spacer (e.g., 9 or 10 carbon atoms), are synthesized by reacting 4-hydroxypyridine (B47283) with the corresponding biphenylalkyl bromide. The resulting ligands are then complexed with lanthanide nitrates (e.g., Eu(III), Sm(III), Tb(III)).

The chemical structures of both the organic ligands and the final lanthanide complexes are thoroughly characterized using elemental analysis, single-crystal X-ray diffraction, 1H and 13C NMR spectroscopy, and IR spectroscopy. X-ray diffraction studies on a related terbium(III) complex revealed a nine-coordinate environment for the lanthanide ion, surrounded by three monodentate pyridone ligands and three bidentate nitrate (B79036) ions. The thermal behavior and liquid crystalline properties of these complexes are also investigated, with some displaying monotropic smectic A (SmA) mesophases.

| Ligand Type | Lanthanide Ions | Characterization Techniques | Key Finding | Reference |

| N-biphenyl-alkylated-4-pyridone | Eu(III), Sm(III), Tb(III) | Elemental Analysis, X-ray Diffraction, NMR, IR | Nine-coordinate lanthanide environment, monotropic SmA phase |

Aryl-Aminoalkyl-Ketone Derivatives with 4-(Benzyloxy)phenyl Moieties

The synthesis of aryl-aminoalkyl-ketone derivatives incorporating a 4-(benzyloxy)phenyl moiety can be approached through several established synthetic methodologies. One potential route is the Friedel-Crafts acylation of this compound. This reaction would involve reacting this compound with an aminoalkyl-containing acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ketone and aminoalkyl functionalities.

Another approach involves the reaction of a Grignard reagent with a nitrile. For instance, a Grignard reagent prepared from a suitable 4-(benzyloxy)biphenyl halide could react with an amino-substituted nitrile. The resulting imine salt can then be hydrolyzed to yield the desired aryl-aminoalkyl-ketone.

Furthermore, the Houben-Hoesch reaction offers a pathway for the preparation of aminoalkyl p-hydroxyphenyl ketones by condensing a phenolic substrate with a nitrile. By using a 4-(benzyloxy)biphenyl derivative as the phenolic component and reacting it with an amino-substituted nitrile, one could potentially synthesize the target compounds. A patent also describes the synthesis of aminoketones by reacting a bromoketone with an amine, suggesting that a pre-functionalized bromo-ketone of benzyloxy-biphenyl could be a viable intermediate.

The synthesis of 2-(4-(Benzyloxy)phenyl)-4H-thiochromen-4-one has been reported, which represents an aryl ketone with the desired benzyloxy-phenyl group, although it lacks the aminoalkyl chain. This highlights that the core ketone structure on a benzyloxy-substituted phenyl ring is synthetically accessible.

| Synthetic Strategy | Key Reactants | Reaction Type | Potential Product Class | Reference |

| Friedel-Crafts Acylation | This compound, Aminoalkyl acyl chloride | Electrophilic aromatic substitution | Aryl-aminoalkyl-ketones | |

| Grignard Reaction | 4-(Benzyloxy)biphenyl Grignard reagent, Amino-substituted nitrile | Nucleophilic addition | Aryl-aminoalkyl-ketones | |

| Houben-Hoesch Reaction | 4-(Benzyloxy)biphenyl derivative, Amino-substituted nitrile | Condensation | Aryl-aminoalkyl-ketones | |

| Reaction of Bromoketone with Amine | Bromo-ketone of benzyloxy-biphenyl, Amine | Nucleophilic substitution | Aryl-aminoalkyl-ketones |

Synthesis of 4-(Benzyloxyphenyl) Derivatives with Halogen Substituents.nih.gov

The introduction of halogen substituents to the this compound framework or its precursors is a key strategy in medicinal chemistry to modulate the pharmacological properties of the resulting derivatives. Researchers have employed various synthetic routes to achieve halogenation at different positions of the benzyloxy or phenyl moieties. These methods often involve the reaction of a phenolic precursor with a halogenated benzyl (B1604629) halide or the direct halogenation of an aniline (B41778) derivative.

One common approach involves the Williamson ether synthesis, where a phenol (B47542) is reacted with a substituted benzyl halide. For instance, the synthesis of 4-(benzyloxy)benzonitrile derivatives with halogen substituents on the benzyl group has been accomplished by reacting 4-cyanophenol with various halogenated benzyl bromides. This reaction is typically carried out in a solvent like acetone, with a base such as potassium carbonate, to facilitate the nucleophilic substitution. semanticscholar.org This method provides a straightforward way to introduce chloro, bromo, and fluoro substituents onto the benzylic ring of the 4-benzyloxyphenyl core structure. semanticscholar.org

Another synthetic strategy focuses on the deaminative halogenation of aniline derivatives. In this method, a primary amine group on a precursor molecule is converted into a halide. For example, 4-(benzyloxy)aniline (B124853) can be subjected to deaminative bromination, chlorination, or iodination to yield the corresponding halogenated this compound derivative. nih.gov This process offers a way to introduce halogens directly onto the phenyl ring that was originally part of the aniline.

Furthermore, more complex halogenated derivatives have been synthesized for specific applications, such as the development of monoamine oxidase B (MAO-B) inhibitors. In these cases, a multi-step synthesis is often required. For example, the synthesis of 2-(benzo[d]thiazol-2-yl)-5-((4-chlorobenzyl)oxy)phenol (3i) starts with the condensation of 2-aminothiophenol (B119425) and 2,4-dihydroxybenzaldehyde. The resulting intermediate is then reacted with a halogenated benzyl chloride, such as 4-chlorobenzyl chloride, in the presence of sodium bicarbonate and potassium iodide to yield the final halogenated product.

The following tables summarize the findings from the synthesis of various halogenated 4-(benzyloxyphenyl) derivatives.

Table 1: Synthesis of Halogenated 4-(Benzyloxy)benzonitrile Derivatives semanticscholar.org

| Compound | Benzyl Bromide Used | Yield (%) |

|---|---|---|

| 4-((4-Chlorobenzyl)oxy)benzonitrile | 4-Chlorobenzyl bromide | 99 |

| 4-((4-Bromobenzyl)oxy)benzonitrile | 4-Bromobenzyl bromide | 98 |

| 4-((4-Fluorobenzyl)oxy)benzonitrile | 4-Fluorobenzyl bromide | 92 |

Table 2: Synthesis and Properties of 2-(Benzo[d]thiazol-2-yl)-5-((4-chlorobenzyl)oxy)phenol

| Compound Name | Appearance | Melting Point (°C) | Mass Spectrometry (m/z) |

|---|---|---|---|

| 2-(Benzo[d]thiazol-2-yl)-5-((4-chlorobenzyl)oxy)phenol (3i) | Brown solid | 132.8–133.3 | 366.0 [M − H]⁻ |

These synthetic methodologies demonstrate the versatility in creating a library of halogenated 4-(benzyloxy)biphenyl derivatives, allowing for the fine-tuning of their electronic and steric properties for various research applications.

Advanced Research Applications in Chemical Sciences

Application in Fine Chemical Synthesis and Materials Development

4-Benzyloxy-biphenyl serves as a crucial intermediate and building block in the synthesis of a wide array of fine chemicals and advanced materials. Its biphenyl (B1667301) structure provides a rigid and tunable platform, while the benzyloxy group offers a site for further functionalization or can act as a protecting group for a hydroxyl functionality.

In the realm of fine chemical synthesis , this compound is instrumental in constructing more complex organic molecules. It is often synthesized through methods like the Suzuki-Miyaura cross-coupling reaction, a powerful technique for forming carbon-carbon bonds. ajgreenchem.com One notable synthesis involves a multi-site phase-transfer catalysis method, which has been shown to produce this compound in high yields. This highlights its utility as a target compound for methodological studies in organic synthesis. The benzyloxy group can be cleaved under specific conditions, such as hydrogenolysis, to reveal a hydroxyl group, which can then participate in further reactions.

In materials science , the incorporation of biphenyl derivatives like this compound is a key strategy for developing advanced materials with enhanced properties. These derivatives are particularly important in the field of liquid crystals, which are essential for display technologies. cymitquimica.com The rigid biphenyl core contributes to the conformational stability and can influence the alignment and electro-optical properties of liquid crystal materials. vulcanchem.com Furthermore, biphenyl compounds are used to enhance the thermal stability of polymers. For instance, their incorporation into polymer blends can improve mechanical properties and thermal resistance. vulcanchem.com High-purity biphenyl derivatives are also utilized in the synthesis of polymers and as intermediates for flame retardants in resins like epoxy and PVC. google.com

Structure-Based Ligand Design and Molecular Recognition Studies

The structural features of this compound and its derivatives make them valuable scaffolds in structure-based ligand design and for studying molecular recognition phenomena. The biphenyl moiety provides a defined three-dimensional structure that can be tailored to fit into the binding sites of biological targets. vulcanchem.com

Molecular recognition is a fundamental process in biological systems, and understanding how ligands bind to receptors is crucial for drug discovery. The self-assembly of supramolecular liquid crystals, for example, can be directed by molecular recognition events. tandfonline.comtandfonline.com The rigid nature of the biphenyl scaffold in compounds like this compound can enhance binding affinity to targets such as enzymes or receptors. vulcanchem.com

Computational Docking for Ligand-Target Interactions

Computational docking is a powerful tool used to predict the binding orientation and affinity of a ligand to a target protein. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

In silico studies involving biphenyl derivatives have demonstrated their potential to interact with various biological targets. For instance, molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid with the SARS-CoV-2 Omicron variant protein (PDB ID: 8BEC) revealed a good binding affinity of -7.6 kcal/mol. iucr.orgiucr.orgiucr.orgresearchgate.net The interactions observed included conventional hydrogen bonds and π-donor hydrogen bonds, highlighting the importance of the benzyloxy and biphenyl groups in stabilizing the ligand-protein complex. iucr.orgiucr.org These computational models help in rationalizing the binding mode and can guide the design of more potent inhibitors. iucr.org Docking studies of other biphenyl derivatives have also shown promising binding energies against targets like the estrogen receptor alpha, suggesting their potential as anticancer agents. ajgreenchem.comajgreenchem.com

The general process of a computational docking study is outlined in the table below:

| Step | Description |

| 1. Target Preparation | The three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. |

| 2. Ligand Preparation | The three-dimensional structure of the ligand, such as a this compound derivative, is generated and its geometry is optimized. |

| 3. Docking Simulation | A docking program is used to explore the possible binding poses of the ligand within the active site of the target protein. The program scores these poses based on a scoring function that estimates the binding affinity. |

| 4. Analysis of Results | The predicted binding poses and their scores are analyzed to identify the most likely binding mode and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. |

Analysis of Conformational Stability in Molecular Binding

The conformational stability of a ligand upon binding to its target is a critical factor for achieving high affinity and selectivity. The biphenyl core of this compound and its derivatives imparts a degree of conformational rigidity, which can be advantageous for binding. vulcanchem.com However, the molecule still possesses rotational flexibility around the ether linkage of the benzyloxy group and the single bond connecting the two phenyl rings.

The dihedral angle between the two phenyl rings of the biphenyl unit is a key conformational parameter. In the solid state, this angle is influenced by crystal packing forces and intramolecular interactions. For example, in the crystal structure of 4-Benzyloxy-1,1′-biphenyl, the dihedral angles between the various benzene (B151609) rings are well-defined. researchgate.netiucr.org In solution or when bound to a protein, the preferred conformation can be different.

Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the conformational preferences and stability of these molecules. iucr.org These calculations can predict the dihedral angles and rotational barriers, which are influenced by steric and electronic factors. The conformational stability of a ligand within a protein's binding pocket is often assessed through molecular dynamics simulations, which can reveal how the ligand and protein adapt to each other to form a stable complex. nih.gov The dispersion energy can significantly contribute to the conformational stability of the ligand within the protein. iucr.orgiucr.org

In Silico Prediction of Molecular Properties for Compound Design and Optimization

In silico methods are indispensable in modern drug discovery and materials science for predicting the physicochemical and pharmacokinetic properties of new compounds, thereby guiding their design and optimization. For a molecule like this compound, these computational tools can predict a range of properties that are crucial for its potential applications.

The prediction of properties such as lipophilicity (logP), aqueous solubility, and topological polar surface area (TPSA) is vital for assessing the drug-likeness of a compound. researchgate.net For instance, the benzyloxy group in a molecule generally increases its lipophilicity, which can enhance membrane permeability. vulcanchem.com Computational models can estimate these properties for novel derivatives of this compound, allowing for the selection of candidates with a desirable balance of properties for further synthesis and testing. researchgate.net

Furthermore, in silico predictions can guide the optimization of a lead compound. By systematically modifying the structure of this compound in a computational model—for example, by introducing different substituents on the phenyl rings—researchers can explore how these changes affect properties like binding affinity, selectivity, and metabolic stability. mdpi.comasianpubs.org This iterative process of computational design, synthesis, and testing can significantly accelerate the development of new molecules with improved performance for a specific application.

The following table summarizes some key molecular properties of this compound that can be predicted using in silico methods:

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₉H₁₆O | nih.gov |

| Molecular Weight | 260.3 g/mol | nih.gov |

| XLogP3 | 5.4 | nih.gov |

| Hydrogen Bond Donors | 0 | nih.gov |

| Hydrogen Bond Acceptors | 1 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area | 9.2 Ų | nih.gov |

These predicted properties provide a foundational understanding of the molecule's behavior and can be used to inform its application in various fields of chemical research.

常见问题

Q. What steps ensure reproducibility in cross-coupling reactions involving this compound?

- Best Practices : Document catalyst lot numbers, solvent purity, and moisture content. Pre-dry solvents (e.g., molecular sieves for toluene). Share raw spectral data and chromatograms in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。